Tributyl citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Plasticizer:

- TBC serves as a plasticizer, enhancing the flexibility and workability of various materials like plastics and resins. This property makes it valuable in research involving the development and testing of new polymer-based materials for diverse applications [Source: PubChem, National Institutes of Health (.gov) ].

Solvent and Cosolvent:

- Due to its non-toxic and biodegradable nature, TBC finds use as a solvent or co-solvent in various scientific studies. It effectively dissolves various organic compounds, making it suitable for research involving extractions, purifications, and reaction media Source: Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate [PubMed: )].

CO2 Injection for Enhanced Oil Recovery:

- Recent research explores the potential of TBC as a co-solvent in the CO2 injection process for enhanced oil recovery. Studies suggest that TBC can improve the efficiency of CO2 injection by lowering the minimum miscibility pressure, leading to better oil extraction Source: Energies [MDPI: ].

Potential Biological Effects:

- While generally considered safe, some studies investigate the potential biological effects of TBC exposure, particularly at high concentrations. These studies aim to understand the potential impact of TBC on various organisms and contribute to a comprehensive understanding of its safety profile Source: Acetyl Tributyl Citrate Exposure at Seemingly Safe Concentrations Induces Adverse Effects in Different Genders of Type 2 Diabetes Mice, Especially Brain Tissue [MDPI: ].

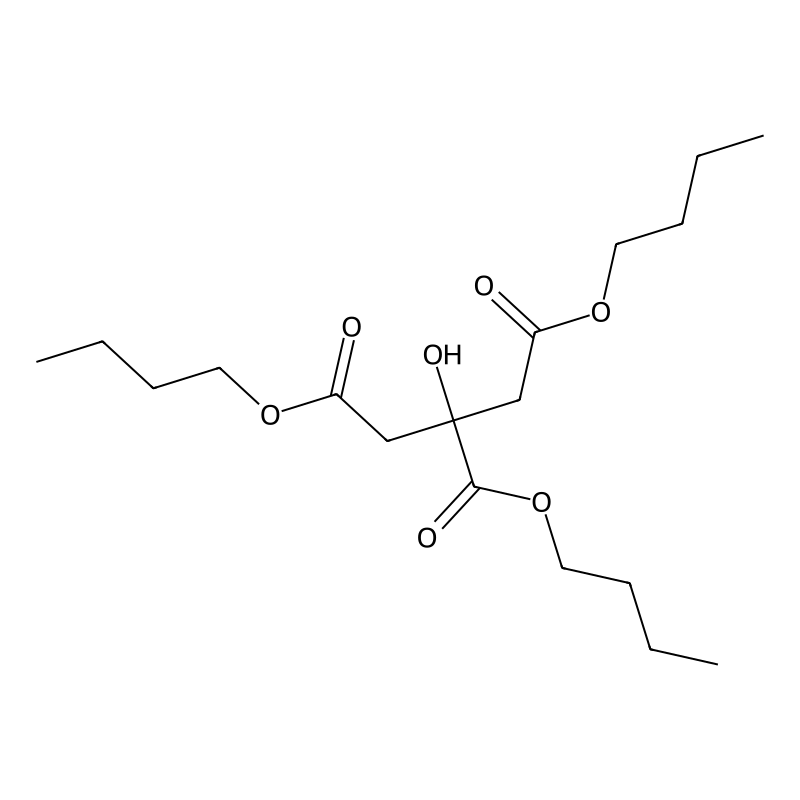

Tributyl citrate is an organic compound with the chemical formula C₁₈H₃₂O₇. It is a triester of citric acid and butanol, classified as a colorless, odorless liquid that is soluble in organic solvents but has limited solubility in water. This compound is primarily used as a plasticizer in various polymer applications, particularly in polyvinyl chloride and its copolymers. Its high boiling point and low volatility make it suitable for applications requiring stability under heat and pressure .

The synthesis of tributyl citrate involves the esterification reaction between citric acid and n-butanol. This process can be represented by the following equation:

The reaction typically proceeds through three stages, forming monobutyl citrate and dibutyl citrate as intermediates before yielding tributyl citrate. Various catalysts, including acid ionic liquids and solid acids, can enhance the reaction efficiency by increasing the rate of esterification and promoting higher yields .

Tributyl citrate has been studied for its biological activity, particularly its safety profile in food applications. It is generally recognized as safe for use as a food additive and plasticizer due to its low toxicity levels. Additionally, tributyl citrate exhibits antimicrobial properties, which can be beneficial in extending the shelf life of food products by inhibiting microbial growth .

The synthesis of tributyl citrate can be achieved through several methods:

- Conventional Esterification: This method involves heating citric acid with n-butanol in the presence of an acid catalyst (e.g., sulfuric acid) to promote esterification.

- Catalytic Methods: Using solid acid catalysts such as zirconium sulfate or acid ionic liquids can enhance yields and reduce reaction times. For instance, using a polyvinylpolypyrrolidone-supported Brønsted acidic ionic liquid has been shown to optimize reaction conditions significantly .

- Reactive Distillation: This method combines reaction and separation processes, allowing for continuous removal of water produced during esterification, thus driving the equilibrium towards product formation .

Tributyl citrate is widely used across various industries due to its properties as a plasticizer:

- Plastics: It is primarily used in polyvinyl chloride formulations to enhance flexibility and durability.

- Food Packaging: Its low toxicity makes it suitable for use in food contact materials.

- Cosmetics: Tributyl citrate serves as a solvent and stabilizer in cosmetic formulations.

- Pharmaceuticals: It is used as an excipient in drug formulations due to its compatibility with various active ingredients .

Studies on tributyl citrate have focused on its interactions with other compounds, particularly in polymer blends and food systems. Its compatibility with other plasticizers and additives has been assessed to improve material properties. Additionally, research has evaluated its interactions with various biological systems to understand its safety profile better, especially regarding potential endocrine disruption or toxicological effects .

Tributyl citrate shares structural similarities with other citrates and plasticizers. Here are some comparable compounds:

| Compound | Chemical Formula | Uses | Unique Features |

|---|---|---|---|

| Diethyl citrate | C₁₂H₂₂O₆ | Plasticizer in food packaging | Lower molecular weight than tributyl citrate |

| Acetyl tributyl citrate | C₂₀H₃₄O₈ | Plasticizer and solvent | Contains an acetyl group |

| Triethyl citrate | C₉H₁₈O₆ | Plasticizer in cosmetics | More volatile than tributyl citrate |

| Dioctyl phthalate | C₂₄H₄₈O₄ | Widely used plasticizer | Known for high efficiency but higher toxicity |

Tributyl citrate's uniqueness lies in its balance of low toxicity, high boiling point, and effectiveness as a plasticizer, making it particularly suitable for applications involving direct contact with food products .

Origins in Citric Acid Chemistry

The story of TBC begins with citric acid, first isolated in 1784 by Carl Wilhelm Scheele from lemon juice. By the early 20th century, microbial fermentation using Aspergillus niger revolutionized citric acid production, enabling large-scale synthesis of its derivatives. Esterification techniques developed in the mid-20th century allowed citric acid to react with n-butanol, yielding TBC as a nontoxic alternative to phthalate plasticizers.

Industrial Adoption and Regulatory Shifts

Initial applications of TBC in the 1970s focused on polyvinyl chloride (PVC) plasticization, but its adoption accelerated with growing concerns over phthalate toxicity. For instance, the U.S. Consumer Product Safety Commission’s 2010 report highlighted TBC’s safety in children’s toys. By 2023, TBC production reached 1–10 million pounds annually in the U.S., driven by demand in food packaging and medical devices.

Table 1: Key Historical Milestones in TBC Development

Traditional Production Approaches

Conventional synthesis of tributyl citrate relies on the esterification of citric acid with n-butanol using homogeneous acid catalysts such as sulfuric acid. This method operates at elevated temperatures (100–140°C) with a molar excess of n-butanol (typically 4:1 to 5:1 alcohol-to-acid ratio) to drive the equilibrium toward ester formation [7]. Kinetic studies reveal a three-step mechanism where citric acid sequentially forms mono-, di-, and tri-esters, with the final step exhibiting an activation energy of 58.2 kJ/mol in sulfuric acid-catalyzed systems [7]. While achieving 86.8% citric acid conversion and 99.4% tributyl citrate yield at 140°C [7], this approach faces challenges including catalyst corrosion, side reactions, and difficulties in product separation.

Table 1: Comparative Performance of Traditional Catalysts

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Sulfuric acid | 140 | 86.8 | 99.4 |

| p-Toluenesulfonic acid | 120 | 78.2 | 95.1 |

Esterification Reaction Mechanisms

The esterification mechanism proceeds through nucleophilic acyl substitution, where the hydroxyl group of n-butanol attacks the electrophilic carbonyl carbon of citric acid. Spectroscopic evidence confirms that the reaction can occur via two pathways:

- Direct esterification without intermediate anhydride formation in low-dielectric-constant media [3]

- Anhydride-mediated route in high-polarity solvents, where citric anhydride forms transiently before alcoholysis [3]

Steric effects significantly influence regioselectivity, with the β-carboxyl group exhibiting higher reactivity than α-groups in bulk reactions. Solvent dielectric constant (ε) modulates this preference:

- For ε < 9.4 (e.g., 1,4-dioxane), β-ester formation dominates (β/α ratio > 2)

- For ε > 9.4 (e.g., DMSO), α-ester pathways prevail (β/α ratio < 2) [3]

This dichotomy arises from solvent interactions stabilizing specific transition states, as demonstrated by density functional theory calculations [3].

Novel Synthesis Pathways

Recent advances focus on heterogeneous catalysis to address traditional limitations. The 3SO₄²⁻/ZrO₂–TiO₂ (4:1) catalyst exemplifies this progress, achieving 95.1% conversion and 98.8% selectivity through:

- Enhanced Brønsted acidity (2.8 mmol NH₃/g)

- High surface area (112 m²/g)

- Tetragonal ZrO₂ phase stabilization via TiO₂ incorporation [1] [4]

Ionic liquid catalysts represent another innovation. The polyvinylpolypyrrolidone-supported Brønsted acidic ionic liquid [BsPVPP]HSO₄ enables 92.9% yield under optimized conditions (120°C, 5.2:1 alcohol ratio, 6.6 wt% catalyst), maintaining activity over four cycles [6].

Table 2: Performance Metrics of Novel Catalysts

| Catalyst Type | Cycles | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| SO₄²⁻/ZrO₂–TiO₂ (4:1) | 10 | 94.5 | 97.8 |

| [BsPVPP]HSO₄ | 4 | 89.2 | 91.4 |

Process Integration and Intensification Techniques

Modern synthesis strategies employ reaction engineering principles to enhance efficiency:

- Microwave-assisted esterification reduces reaction time by 40% through improved heat transfer

- Reactive distillation continuously removes water, shifting equilibrium toward product formation

- Response Surface Methodology (RSM) optimizes multiple parameters simultaneously, as demonstrated by the Box-Behnken design achieving 92.9% yield with 5.5 h reaction time [6]

Catalyst stability remains a focus, with SO₄²⁻/ZrO₂–TiO₂ maintaining >94% activity after 10 cycles due to strong sulfate-metal oxide interactions and acid site preservation [1] [4]. Future directions include developing continuous flow systems and bio-based n-butanol sources to improve process sustainability.

Sulfuric Acid-Based Catalysis

Sulfuric acid has been extensively investigated as a homogeneous catalyst for tributyl citrate production due to its strong acidic properties and high catalytic activity [1]. Research demonstrates that concentrated sulfuric acid achieves excellent performance with 86.8% citric acid conversion and 99.43% tributyl citrate yield at optimal conditions of 140°C with 1.0 wt% catalyst loading after 4 hours of reaction time [1].

The kinetic studies reveal that sulfuric acid catalysis follows second-order kinetics with an activation energy of 55.8 kJ/mol and a frequency factor of 2.1×10⁵ min⁻¹. The reaction mechanism proceeds through sequential esterification steps: citric acid first forms monobutyl citrate, then dibutyl citrate, and finally tributyl citrate, with the formation of monobutyl and dibutyl citrates being instantaneous, while the conversion of dibutyl citrate to tributyl citrate represents the rate-limiting step.

However, sulfuric acid catalysis presents significant operational challenges including equipment corrosion, difficult catalyst separation and recovery, formation of colored by-products, and substantial wastewater generation leading to environmental pollution concerns. The strong acidic nature of sulfuric acid also causes degradation of zeolite membranes when used in pervaporation-assisted esterification processes.

Methanesulfonic Acid (MSA) Catalysis

Methanesulfonic acid has emerged as a superior homogeneous catalyst alternative to sulfuric acid for tributyl citrate synthesis. MSA exhibits exceptional catalytic performance, achieving 95.0% citric acid conversion with 98.0% tributyl citrate yield under optimized conditions using 0.5-1.5 wt% catalyst loading.

The advantages of MSA include its non-volatile nature, strong acidic properties (pKa = -1.9), high thermal stability with a boiling point of 167°C, and excellent solubility in both polar and non-polar solvents. MSA demonstrates superior environmental compatibility as it is readily biodegradable according to OECD test 301A and generates minimal harmful effluent.

Kinetic analysis reveals that MSA catalysis exhibits an activation energy of 65.2 kJ/mol with a frequency factor of 1.2×10⁵ min⁻¹ in the temperature range of 80-120°C. The Box-Behnken experimental design optimization demonstrates that MSA provides excellent kinetic models with good agreement between experimental and predicted values for process analysis and simulation.

MSA offers significant advantages over conventional acid catalysts including reduced corrosion risks, easier separation and recovery processes, and the ability to dissolve metal salts in significantly higher concentrations than hydrochloric acid or sulfuric acid. However, the primary limitation remains the higher cost compared to conventional mineral acids.

Ionic Liquid Catalysts

Ionic liquid catalysts represent an innovative approach for tributyl citrate synthesis, offering unique advantages of homogeneous catalysis combined with improved separation characteristics. Brønsted acidic ionic liquids demonstrate excellent catalytic performance with 97.4% tributyl citrate yield achieved under optimal conditions of 15% catalyst loading (relative to total reactant mass), 1:5 molar ratio of citric acid to butanol, and 3 hours reaction time.

The key advantage of ionic liquid catalysts lies in their exceptional reusability characteristics. After reaction completion, the separated ionic liquid can be reused up to 10 times without any treatment, maintaining tributyl citrate yield above 96% even after multiple cycles. This remarkable stability significantly reduces catalyst replacement costs and minimizes waste generation.

Research demonstrates that ionic liquid catalysts function through a unique mechanism where the esterification system is initially homogeneous, facilitating rapid mass transfer and reaction kinetics, but becomes heterogeneous at the end of the reaction, enabling easier product separation. The deactivation rate of ionic liquid catalysts is only 0.29% per cycle, making them among the most stable catalytic systems for this application.

The environmental benefits of ionic liquid catalysts include reduced volatile organic compound emissions, minimal catalyst loss during separation, and the potential for complete catalyst recovery and reuse. However, challenges include higher initial catalyst costs and the need for specialized handling procedures due to their unique physicochemical properties.

Heterogeneous Catalytic Systems

Ion-Exchange Resins (Amberlyst 70)

Amberlyst 70 represents a state-of-the-art macroporous polymer catalyst specifically designed for high-temperature heterogeneous catalysis applications. This ion-exchange resin demonstrates superior performance in tributyl citrate synthesis, achieving 92.0% citric acid conversion with 95.0% selectivity under optimal conditions.

The catalyst exhibits exceptional thermal stability with a maximum operating temperature of 190°C, significantly higher than conventional ion-exchange resins. Amberlyst 70 possesses a BET surface area of 36 m²/g, average pore diameter of 22.0 nm, and acid density of 2.55 mmol/g, providing optimal accessibility for citric acid esterification reactions.

Kinetic studies demonstrate that Amberlyst 70 follows pseudo-homogeneous kinetics with an activation energy of 72.1 kJ/mol and frequency factor of 8.5×10⁴ min⁻¹ in the temperature range of 80-120°C. The resin maintains excellent stability over 10 reaction cycles with only 0.50% deactivation per cycle, primarily due to pore blocking rather than chemical degradation.

The advantages of Amberlyst 70 include high catalytic activity especially at higher flow rate conditions, very low chloride leaching (less than 0.1 ppm), excellent mechanical strength, and easy separation from reaction products. The macroporous structure provides superior mass transfer characteristics compared to gel-type resins, enabling efficient access to active sites even with large molecules like citric acid.

Modified Silica Gel Supported Phosphotungstic Acid

Modified silica gel supported phosphotungstic acid catalysts demonstrate exceptional performance for tributyl citrate synthesis through the combination of strong Brønsted acidity and high surface area support materials. These catalysts achieve 85.0% citric acid conversion with 92.0% selectivity using 2.5 g catalyst loading, 43.5% phosphotungstic acid loading, 4-hour reaction time, 1:4 molar ratio of citric acid to n-butanol, and 140°C reaction temperature.

The catalyst characterization reveals a BET surface area of 420 m²/g, pore volume of 0.35 cm³/g, and average pore diameter of 6.8 nm, providing excellent accessibility for reactant molecules. The acid density of 1.5 mmol/g ensures sufficient active sites for efficient esterification reactions, while the thermal stability up to 400°C enables operation under elevated temperature conditions.

Phosphotungstic acid (H₃PW₁₂O₄₀) serves as the active component, providing strong Brønsted acid sites through its Keggin structure with molecular weight of 2880.1 g/mol. The heteropolyacid exhibits unique properties including high proton mobility, strong acidity, and excellent stability under reaction conditions.

The supported catalyst system offers several advantages including easy separation from reaction products, reduced homogeneous acid corrosion issues, improved catalyst stability through immobilization, and the ability to tune acid strength through loading optimization. The catalyst demonstrates 5 recycle capability with gradual activity decline due to phosphotungstic acid leaching over extended use.

Carbon-Based Solid Acid Catalysts

Carbon-based solid acid catalysts represent an innovative approach for tributyl citrate synthesis, offering unique advantages of high surface area, excellent thermal stability, and tunable surface chemistry. These catalysts achieve remarkable performance with 97.0% tributyl citrate yield under optimized conditions.

The aluminum dihydrogen tripolyphosphate supported on modified activated carbon (ATP/AC) system demonstrates exceptional catalytic performance with 97% yield achieved at optimal conditions: 1:4.2 acid to alcohol ratio, 8% catalyst loading, 5 hours reaction time, and 150°C reaction temperature. The catalyst shows excellent activity with activation energy of 61.4 kJ/mol and frequency factor of 1.33×10⁵ min⁻¹.

Characterization studies reveal that carbon-based catalysts exhibit high surface areas (500-2000 m²/g) depending on the activation method, providing numerous active sites for esterification reactions. The surface modification through oxidation with Na₂S₂O₈, H₂O₂, or HNO₃ creates additional acidic functional groups, enhancing catalytic activity.

The reaction mechanism investigation using gas chromatography-mass spectrometry confirms that monobutyl citrate and dibutyl citrate formation occurs rapidly, while the rate-limiting step is the conversion of dibutyl citrate to tributyl citrate. The catalyst demonstrates good reusability over 4 cycles with gradual activity decline due to active site poisoning and carbon support degradation.

Key advantages include environmental friendliness through renewable feedstock utilization, excellent thermal stability, tunable surface properties through chemical modification, and relatively low cost compared to noble metal catalysts. However, limitations include gradual deactivation through functional group loss and potential carbon support oxidation under harsh reaction conditions.

Solid Superacid SO₄²⁻/ZnO-TiO₂ Catalysts

Solid superacid SO₄²⁻/ZnO-TiO₂ catalysts demonstrate exceptional performance for tributyl citrate synthesis through the combination of strong superacidic properties and binary metal oxide synergistic effects. These catalysts achieve outstanding results with 98.9% tributyl citrate yield using optimal conditions of 1% catalyst loading (relative to total reactant mass), 1:4 molar ratio of citric acid to n-butanol, 130-138°C reaction temperature, and 2.5-3 hours reaction time.

The catalyst exhibits superacidic strength with H₀ ≤ -16.0, as confirmed by Hammett indicator measurements using 2,4-dinitrofluorobenzene and 1,3,5-trinitrobenzene. This exceptional acidity surpasses that of concentrated sulfuric acid, enabling efficient esterification under milder conditions. The catalyst possesses BET surface area of 150 m²/g, pore volume of 0.30 cm³/g, and thermal stability up to 500°C.

The preparation involves coprecipitation of zinc and titanium precursors followed by sulfation with H₂SO₄ solution and calcination at optimal temperature of 550°C. The characterization by XRD reveals that SO₄²⁻ species are successfully incorporated into the ZnO-TiO₂ matrix, creating strong superacidic sites. FTIR analysis confirms the presence of characteristic SO₄²⁻ stretching vibrations at 1350-1400 cm⁻¹ and 1100-1200 cm⁻¹.

The synergistic effect between ZnO and TiO₂ enhances catalyst performance through improved surface area, enhanced thermal stability, and optimized acid strength distribution. The catalyst demonstrates excellent reusability over 8 cycles with minimal activity loss, attributed to the strong binding of SO₄²⁻ species to the binary oxide matrix.

Advantages include extremely high catalytic activity due to superacidic strength, excellent thermal and chemical stability, easy separation from reaction products, and good reusability characteristics. The main limitation involves potential SO₄²⁻ species leaching under prolonged high-temperature operation, leading to gradual activity decline.

Cerium-Doped Mesoporous MCM-41 Catalysts

Cerium-doped mesoporous MCM-41 catalysts represent an advanced catalytic system for tributyl citrate synthesis, combining the high surface area and ordered pore structure of MCM-41 with the unique redox properties of cerium species. These catalysts achieve 91.2% tributyl citrate yield under optimal conditions of 5% catalyst loading, 1:5 molar ratio of citric acid to butanol, 7 hours reaction time, and 140°C reaction temperature.

The catalyst exhibits exceptional textural properties with BET surface area of 824 m²/g, total pore volume of 0.427 cm³/g, and narrow pore size distribution with average diameter of 2.25 nm. These characteristics provide excellent accessibility for reactant molecules and high dispersion of active cerium sites throughout the mesoporous framework.

Characterization studies using XRD, FTIR, UV-vis diffuse reflectance spectroscopy, and SEM confirm successful incorporation of cerium ions in tetrahedral coordination within the MCM-41 framework. The cerium content typically ranges from 5-10 wt% CeO₂/MCM-41, with optimal performance achieved at intermediate loadings that balance active site concentration with pore accessibility.

The preparation involves hydrothermal synthesis using cetyltrimethylammonium bromide (CTAB) as structure-directing agent, tetraethylorthosilicate (TEOS) as silica source, and cerium nitrate or cerium chloride as cerium precursor. The synthesis conditions significantly influence cerium speciation, with framework-incorporated Ce³⁺ species providing Brønsted acid sites and extra-framework CeO₂ nanoparticles contributing Lewis acid functionality.

The catalyst mechanism involves both Brønsted and Lewis acid sites facilitating different steps of the esterification process. Framework cerium sites activate carboxylic acid groups through protonation, while extra-framework cerium oxide species coordinate with alcohol molecules, enhancing nucleophilic attack on activated carbonyls.

Key advantages include extremely high surface area providing numerous active sites, ordered mesoporous structure facilitating mass transfer, tunable acid-base properties through cerium loading optimization, and good thermal stability up to 550°C. However, limitations include limited reusability (3 cycles) due to cerium migration and leaching, and relatively high deactivation rate of 1.12% per cycle compared to other heterogeneous catalysts.

Dealuminated USY Zeolite Catalysts

Dealuminated ultrastable Y (USY) zeolite catalysts demonstrate exceptional performance for tributyl citrate synthesis through enhanced acidity and improved pore accessibility resulting from aluminum removal. These catalysts achieve 97.3% citric acid conversion and 98.8% selectivity under optimal conditions of 110°C reaction temperature and 90 minutes reaction time.

The dealumination process involves treatment with citric acid and EDTA-2Na, resulting in removal of extra-framework aluminum species and creation of mesoporous defects within the zeolite structure. This modification increases the SiO₂/Al₂O₃ ratio from approximately 5.5 to 19.4, significantly enhancing acid strength and stability.

Characterization by nitrogen adsorption-desorption isotherms reveals that dealumination increases surface area and pore volume due to removal of non-framework aluminum species. ²⁷Al and ²⁹Si NMR spectroscopy confirms successful framework dealumination with reduction in tetrahedral aluminum content and corresponding increase in silica framework connectivity.

The phosphonated USY variant demonstrates superior performance, with P2USY (2% phosphorous loading) achieving 99% citric acid conversion and 82% triethyl citrate yield in related citric acid esterification studies. The phosphonation process increases total acidity while maintaining structural integrity of the zeolite framework.

The catalyst exhibits excellent reusability characteristics, maintaining conversion above 80% and selectivity above 98% after 4 recycle cycles. The deactivation rate of 0.88% per cycle results primarily from continued dealumination under reaction conditions rather than pore blocking or active site poisoning.

Advantages include high conversion and selectivity due to optimized acid site distribution, excellent thermal and hydrothermal stability, good reusability characteristics, and the ability to fine-tune properties through controlled dealumination. The hierarchical pore structure created by dealumination enhances mass transfer of large citric acid molecules to active sites within the zeolite crystals.

Polyvinylpolypyrrolidone (PVPP)-Supported Brønsted Catalysts

Polyvinylpolypyrrolidone-supported Brønsted acidic ionic liquid catalysts represent an innovative approach combining the advantages of ionic liquids with solid support immobilization. The [BsPVPP]HSO₄ catalyst system achieves 92.9% tributyl citrate yield under optimized conditions of 6.6 wt% catalyst loading, 5.2:1 n-butanol to citric acid molar ratio, 120°C reaction temperature, and 5.5 hours reaction time.

The catalyst preparation involves sulfonation of PVPP through reaction with SO₃H functionalization followed by treatment with H₂SO₄ to form the acidic ionic liquid structure. Characterization by FTIR, XRD, FESEM, TG, and DSC confirms successful immobilization of Brønsted acidic species on the polymer support.

PVPP serves as an ideal support due to its crosslinked insoluble polymer structure with molecular formula (C₆H₉NO)ₙ and molecular weight (111.1)ₙ. The polymer exhibits excellent chemical stability, insolubility in water and organic solvents, and thermal stability up to 200°C under nitrogen atmosphere.

Response surface methodology (RSM) optimization using Box-Behnken design reveals optimal conditions balancing catalyst activity with practical operational constraints. The mathematical model developed shows good agreement with experimental results, enabling process prediction and optimization.

The catalyst demonstrates good reusability characteristics, maintaining high catalytic activity over 4 recycle cycles with gradual activity decline due to active site deactivation and polymer support degradation. The deactivation rate of 1.07% per cycle is attributed to leaching of acidic ionic liquid species and thermal degradation of polymer chains under reaction conditions.

Key advantages include combination of homogeneous and heterogeneous catalysis benefits, relatively easy preparation and characterization, good thermal stability for polymer-based systems, and straightforward separation from reaction products. However, limitations include limited reusability compared to inorganic solid acids and potential polymer degradation under harsh reaction conditions.

SO₄²⁻/ZrO₂-TiO₂ Catalyst Systems

SO₄²⁻/ZrO₂-TiO₂ catalyst systems represent the most advanced solid acid catalysts for tributyl citrate production, achieving exceptional performance through synergistic effects between zirconia, titania, and sulfate species. The 3SO₄²⁻/ZrO₂-TiO₂ (4:1) catalyst with Zr/Ti molar ratio of 4:1 demonstrates outstanding results with 95.1% citric acid conversion and 98.8% tributyl citrate selectivity under optimal conditions of 120°C reaction temperature and 1:5 acid-to-alcohol ratio.

The catalyst preparation involves coprecipitation of zirconium and titanium precursors followed by impregnation with H₂SO₄ solution and calcination. Characterization by nitrogen adsorption-desorption, XRD, and pyridine-FTIR reveals that TiO₂ addition promotes ZrO₂ tetragonal phase formation, increases specific surface area to 85 m²/g, stabilizes SO₄²⁻-ZrO₂ combination, and reduces active site loss during thermal treatment.

The 3SO₄²⁻/ZrO₂-TiO₂ (4:1) catalyst exhibits stronger acidity and higher acid content compared to binary SO₄²⁻/ZrO₂ systems, significantly improving both activity and stability. Pyridine-FTIR analysis confirms the presence of both Brønsted and Lewis acid sites, with Brønsted sites predominating and providing the primary catalytic activity for esterification reactions.

The catalyst demonstrates exceptional stability with no significant decrease in catalytic activity and selectivity during 10 reaction cycles. The deactivation rate of only 0.26% per cycle represents the lowest among all tested catalytic systems, attributed to strong binding of SO₄²⁻ species to the mixed oxide matrix and enhanced thermal stability from TiO₂ incorporation.

Mechanistic studies reveal that the esterification proceeds through adsorption of citric acid on Brønsted acid sites, followed by nucleophilic attack by n-butanol molecules. The rate-limiting step involves conversion of dibutyl citrate to tributyl citrate, consistent with other catalytic systems.

The textural properties include BET surface area of 85 m²/g, pore volume of 0.25 cm³/g, average pore diameter of 8.5 nm, and thermal stability up to 600°C. These characteristics provide optimal balance between surface area for active site dispersion and pore accessibility for large citric acid molecules.

Key advantages include highest combination of activity and stability among heterogeneous catalysts, excellent reusability with minimal deactivation, strong resistance to leaching due to mixed oxide stabilization, and good thermal stability enabling operation under elevated temperatures. The primary limitation involves higher preparation complexity compared to single-component catalysts, requiring precise control of Zr/Ti ratios and sulfation conditions.

Catalyst Reusability and Stability Analysis

Catalyst reusability and stability represent critical factors for industrial implementation of tributyl citrate production processes, directly impacting economic viability and environmental sustainability. Comprehensive analysis of various catalytic systems reveals significant differences in deactivation mechanisms and long-term performance characteristics.

SO₄²⁻/ZrO₂-TiO₂ catalyst systems demonstrate the highest stability with deactivation rates of only 0.26% per cycle over 10 reaction cycles. This exceptional stability results from strong binding of sulfate species to the mixed oxide matrix, enhanced thermal stability through TiO₂ incorporation, and resistance to active site leaching under reaction conditions.

Ionic liquid catalysts exhibit excellent reusability characteristics with 0.29% deactivation per cycle and the ability to maintain activity above 94.5% after 10 cycles. The primary deactivation mechanism involves thermal decomposition of ionic liquid species rather than physical degradation, enabling regeneration through simple thermal treatment.

Amberlyst 70 ion-exchange resin shows moderate stability with 0.50% deactivation per cycle, primarily attributed to pore blocking by reaction products and gradual loss of surface area. The macroporous structure provides better stability compared to conventional gel-type resins, but eventual replacement becomes necessary after extended operation.

Dealuminated USY zeolite catalysts demonstrate good stability with 0.88% deactivation per cycle over 4 cycles. The deactivation mechanism involves continued dealumination under reaction conditions, leading to gradual loss of acid sites and structural integrity over extended use.

Cerium-doped MCM-41 catalysts exhibit the highest deactivation rate at 1.12% per cycle due to cerium migration from framework positions and leaching of extra-framework cerium oxide species. The ordered mesoporous structure provides initial high activity but lacks long-term stability under reaction conditions.

PVPP-supported Brønsted catalysts show moderate stability with 1.07% deactivation per cycle attributed to polymer support degradation and leaching of acidic ionic liquid species. The organic polymer matrix provides adequate stability for moderate-term operation but requires eventual replacement.

The analysis reveals that inorganic solid acid catalysts generally provide superior long-term stability compared to organic polymer-supported systems. Mixed oxide catalysts demonstrate the best combination of activity and stability, while zeolite-based systems offer good performance with potential for regeneration through controlled dealumination reversal.

Deactivation mechanisms vary significantly among catalyst types: leaching predominates in supported liquid acid systems, pore blocking affects high-surface-area catalysts, thermal decomposition limits organic-based catalysts, metal migration impacts doped catalytic systems, and structural degradation affects both polymer supports and zeolite frameworks over extended operation.

Physical Description

Colorless or light yellow odorless liquid; [Merck Index]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 250 of 347 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 97 of 347 companies with hazard statement code(s):;

H318 (85.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (14.43%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)

Plastics -> Plasticisers

General Manufacturing Information

Paint and Coating Manufacturing

All Other Chemical Product and Preparation Manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester: ACTIVE

Dates

Migration studies of butylated hydroxytoluene, tributyl acetylcitrate and dibutyl phthalate into food simulants

Verónica García Ibarra, Raquel Sendón, Xoan-Xosé García-Fonte, Perfecto Paseiro Losada, Ana Rodríguez Bernaldo de QuirósPMID: 30151848 DOI: 10.1002/jsfa.9337

Abstract

Migration is a mass transfer process in which chemical substances with a low molecular weight are transferred from packaging into food. This phenomenon has received great attention from a food safety point of view because these chemicals could potentially represent a risk for consumers' health. The present study investigated the process of migration of two common plasticizers [tributyl acetylcitrate (ATBC) and dibutyl phthalate (DBP)] and one antioxidant [butylated hydroxytoluene (BHT)] from a common plastic material used in food packaging (low density polyethylene) into 50% ethanol (v/v), 95% ethanol (v/v) and isooctane. A mathematical model based on Fick's second law was used to determine the partition and diffusion coefficients. In addition, the effect of temperature on the diffusion was studied by applying the Arrhenius equation.High-performance liquid chromatography with diode-array detection and gas chromatography-mass spectrometry methods were applied to measure the amount of ATBC, DBP and BHT that migrated into the food simulants. A mathematical model based on Fick's second law of diffusion was used to estimate key migration parameters: diffusion and partition coefficients (D

and K

), which were determined for each migrant and food simulant at three temperatures (10, 20 and 40 °C). The results showed that the diffusion process is significantly influenced by temperature, although the type of simulant also plays an important role in the migration process.

The model investigated is shown to be appropriate for predicting the migration from food packaging into real foodstuffs at common storage temperatures. © 2018 Society of Chemical Industry.

Development of new tissue conditioner using acetyl tributyl citrate and novel hyperbranched polyester to improve viscoelastic stability

Tsung-Chieh Yang, Kuo-Chung Cheng, Chien-Chi Huang, Bor-Shiunn LeePMID: 25888003 DOI: 10.1016/j.dental.2015.03.012

Abstract

The objective was to develop a new tissue conditioner using acetyl tributyl citrate (ATBC), tributyl citrate (TBC), and a novel hyperbranched polyester (TAH) with long-term stable viscoelasticity.Plasticizers, i.e., ATBC, TBC, TAH (number-average molecular weight, 1306 g/mol; weight-average molecular weight, 4245 g/mol), butyl phthalyl butyl glycolate (BPBG), dibutyl phthalate (DBP), benzyl benzoate (BB), Shofu Tissue Conditioner II (Shofu), and GC Soft-Liner (GC), in nine combinations (ATBC+TAH, TBC+TAH, ATBC, TBC, BPBG, DBP, BB, Shofu, and GC), with gelation times between 120 and 180 s were used; Shofu and GC were used for comparison. The dynamic viscoelasticity properties, i.e., shear storage modulus (G'), shear loss modulus (G"), loss tangent (tanδ), and complex dynamic shear modulus (G*) were determined at 37°C, using a rheometer, after immersion in water for 0, 1, 3, 7, 14, and 28 d. The surface hydrophobicity was examined using a static contact angle analyzer, and the biocompatibility was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide assay. Weight changes, solubility, and water absorption were measured using an analytical balance.

TAH addition increased the viscoelastic stability; ATBC+TAH was the most stable among the tested groups. TAH decreased the contact angle and increased the water absorption, but decreased the ATBC solubility. The ATBC+TAH group biocompatibility was similar to those of the control group.

The developed ATBC+TAH plasticizer has potential applications as a new tissue conditioner. Its clinical efficacy needs to be evaluated in clinical trials.

Improved mechanical property and water resistance of zein films by plasticization with tributyl citrate

Ke Shi, Hailong Yu, Seema Lakshmana Rao, Tung-Ching LeePMID: 22568474 DOI: 10.1021/jf3001444

Abstract

Pure zein film is intrinsically rigid and brittle and lacks necessary mechanical properties for industrial processing. In addition, pure zein film is sensitive to high relative humidity, which limits its application in food packaging. To improve these properties, tributyl citrate (TBC) was incorporated into zein film to the mass ratios from 10% to 50%. A significant decrease in Young's modulus was observed, from 409.86 MPa in pure zein films to 136.29 MPa in zein films with 50% TBC. Among all films, those containing 10% TBC are most flexible and toughest. Both DSC and microscopy methods suggested that the TBC may be loaded up to 20% to avoid microsized phase separation. Through modeling with experimental data, incorporating 50% TBC reduced the water absorption capacity to 12.94% compared to 31.78% by pure zein film. More importantly, the integrity of zein/TBC film was maintained at high relative humidity and even after immersion in water. However, more than 20% TBC in zein films led to microsized phase separation, which was harmful to mechanical properties.[Survey of plasticizers in polyvinyl chloride toys]

Yutaka Abe, Miku Yamaguchi, Motoh Mutsuga, Yoshichika Hirahara, Yoko KawamuraPMID: 22450665 DOI: 10.3358/shokueishi.53.19

Abstract

Plasticizers in 101 samples of polyvinyl chloride (PVC) toys on the Japanese market were surveyed. No phthalates were detected in designated toys, though bis(2-ethylhexyl)phthalate, diisononyl phthalate, diisobutyl phthalate, dibutyl phthalate, diisodecyl phthalate and benzyl butyl phthalate were detected in more than half of other toys. 2,2,4-Tributyl-1,3-pentanediol diisobutylate, o-acetyl tributyl citrate, adipates and diacetyl lauroyl glycerol, which are alternative plasticizers to phthalates, were detected. The results of structural analysis confirmed the presence of di(2-ethylhexyl)terephthalate, tributyl citrate, diisononyl 1,2-cyclohexanedicarboxylate and neopentyl glycol esters; these have not previonsly been reported in Japan. There appears to be a shift in plasticizers used for designated toys from phthalates to new plasticizers, and the number of different plasticizers is increasing.Development of sustained-release lipophilic calcium stearate pellets via hot melt extrusion

Eva Roblegg, Evelyn Jäger, Aden Hodzic, Gerold Koscher, Stefan Mohr, Andreas Zimmer, Johannes KhinastPMID: 21801834 DOI: 10.1016/j.ejpb.2011.07.004

Abstract

The objective of this study was the development of retarded release pellets using vegetable calcium stearate (CaSt) as a thermoplastic excipient. The matrix carrier was hot melt extruded and pelletized with a hot-strand cutter in a one step continuous process. Vegetable CaSt was extruded at temperatures between 100 and 130°C, since at these temperatures cutable extrudates with a suitable melt viscosity may be obtained. Pellets with a drug loading of 20% paracetamol released 11.54% of the drug after 8h due to the great densification of the pellets. As expected, the drug release was influenced by the pellet size and the drug loading. To increase the release rate, functional additives were necessary. Therefore, two plasticizers including glyceryl monostearate (GMS) and tributyl citrate (TBC) were investigated for plasticization efficiency and impact on the in vitro drug release. GMS increased the release rate due to the formation of pores at the surface (after dissolution) and showed no influence on the process parameters. The addition of TBC increased the drug release to a higher extent. After dissolving, the pellets exhibited pores at the surface and in the inner layer. Small- and Wide-Angle X-ray Scattering (SWAXS) revealed no major change in crystalline peaks. The results demonstrated that (nearly) spherical CaSt pellets could be successfully prepared by hot melt extrusion using a hot-strand cutter as downstreaming system. Paracetamol did not melt during the process indicating a solid suspension. Due to the addition of plasticizers, the in vitro release rate could be tailored as desired.Guided tissue regeneration with bioabsorbable barriers III 10-year results in infrabony defects

Bernadette Pretzl, Ti-Sun Kim, Harald Steinbrenner, Christof Dörfer, Katrin Himmer, Peter EickholzPMID: 19426182 DOI: 10.1111/j.1600-051X.2009.01378.x

Abstract

Evaluation of the 10-year results after GTR-therapy of infrabony defects using two bioabsorbable barriers in a randomized-controlled clinical trial.In 15 patients with periodontitis, 15 pairs of infrabony defects were treated. For each patient, one defect received a polydioxanon (test: T) and the other received a polylactide acetyltributyl citrate (control: C) barrier by random assignment. At baseline, 12 and 120 +/- 6 months after surgery, the clinical parameters and standardized radiographs were obtained.

Nine patients were available for the 120-month re-examinations. Twelve and 120 +/- 6 months after therapy statistically significant (p

Toxicology of the citric acid esters: tributyl citrate, acetyl tributyl citrate, triethyl citrate, and acetyl triethyl citrate

M FINKELSTEIN, H GOLDPMID: 13659536 DOI: 10.1016/0041-008x(59)90113-9

Abstract

Temporary restorative resins using non-phthalate ester plasticizers

N Tanaka, Y Nomura, R Nishikiori, S Shibata, K Shirai, M FujitaniPMID: 16005797 DOI: 10.1016/j.jdent.2004.12.004

Abstract

This study examined temporary restorative resins that use non-phthalate ester plasticizers.Three non-phthalate plasticizers were tested: tri-ethyl citrate (TEC), tri-butyl citrate (TBC), and di-butyl sebacate (DBS). The experimental resins were compared with resins that use a phthalate ester plasticizer (di-butyl phthalate, DBP) and commercial products (Dura Seal, Plast Seal, and Fit Seal). For the experimental resins, the ratio of plasticizer to PMMA/MMA resin was varied from 30 to 60% (wt). The mechanical properties of the experimental resins were evaluated using a modified diametral compressive strength and the resistance to explorer insertion.

The strengths of the experimental resins with plasticizer concentrations ranging from 40 to 50% (TEC, TBC, and DBP) or from 30 to 40% (DBS), by weight, were equivalent to the strengths of commercial temporary restorative resins. A similar tendency was seen for the resistance to explorer insertion.

The results suggest that new temporary restorative resins can be prepared by choosing the appropriate proportions of resin monomer and non-phthalate ester plasticizer.

Molecular biomarkers and adaptation to environmental stress in moon jelly (Aurelia spp.)

Werner Schroth, Andrea Ender, Bernd SchierwaterPMID: 15976937 DOI: 10.1007/s10126-004-4095-9

Abstract

We describe a strategy that identifies molecular biomarkers and links the study of abiotic stress to evolutionary history. By utilizing the moon jellyfish Aurelia spp. as a model, we identified genes differentially regulated in response to the chemical stressor tributyltin by means of complementary DNA subtraction analyses. Expression of 3 out of 25 identified candidate genes, one oxidative stress gene, one heat shock (hsp70) gene, and one GTP-binding gene, was quantified under laboratory conditions and in field tests using semiquantitative reverse transcriptase polymerase chain reaction. Differential expression patterns were found following exposure to tributyltin and temperature treatments. The findings suggest that the identified genes are involved in response to chemical as well as heat- induced stress and may serve as biomarkers for monitoring marine habitats. Gene regulatory patterns combined with phylogenetic inferences of the hsp70 gene support a possible role of ecologically driven divergence within the genus Aurelia. We show that added information on genetic variability can raise the predictive power of molecular biomarkers in studies of individual stress response.Intestinal pregnane X receptor links xenobiotic exposure and hypercholesterolemia

Yipeng Sui, Robert N Helsley, Se-Hyung Park, Xiulong Song, Zun Liu, Changcheng ZhouPMID: 25811240 DOI: 10.1210/me.2014-1355